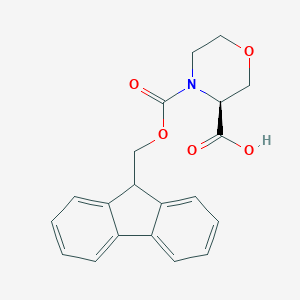
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid often involves complex chemical reactions. For instance, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid utilizes dimethoxyacetaldehyde and serine methyl ester through a short and practical synthetic route, demonstrating the compound's utility in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007). Additionally, the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls represents a method that could be extrapolated for the synthesis of related fluorenyl compounds (Campo & Larock, 2002).
Molecular Structure Analysis
The molecular structure of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid and its derivatives is critical for understanding their chemical behavior. Crystal structure determinations, as conducted for related compounds, provide insights into the spatial arrangement of atoms within the molecule and how this influences its reactivity and interactions with other molecules. For example, the crystal structure analysis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrates the compound's potential in inhibiting cancer cell proliferation, highlighting the importance of molecular structure in biological activity (Lu et al., 2021).
Applications De Recherche Scientifique
Fluorescence Labeling in Biomedical Analysis
- Application : 6-Methoxy-4-quinolone, a compound with strong fluorescence in aqueous media, is used for the determination of carboxylic acids. This fluorophore demonstrates strong fluorescence from pH 2.0 to 11.0 and is highly stable against light and heat (Hirano et al., 2004).
Peptidomimetic Chemistry
- Application : Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized through a short and practical route, is compatible with solid-phase peptide synthesis. This makes it valuable in the field of peptidomimetic chemistry (Sladojevich et al., 2007).
Synthesis of Potent Cathepsin S Inhibitors
- Application : Morpholine-4-carboxylic acid derivatives have been used in the synthesis of potent cathepsin S inhibitors, highlighting their potential in therapeutic applications (Latli et al., 2012).
Development of Antiproliferative Agents
- Application : The synthesis of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, with significant inhibitory activity against cancer cell lines, utilizes morpholine derivatives for developing antiproliferative agents (Lu et al., 2021).
Solid Phase Synthesis Applications
- Application : Novel phenylfluorenyl based linkers, incorporating elements like 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol, have been developed for solid phase synthesis. These linkers show higher acid stability compared to standard trityl resins, making them useful in solid phase synthetic applications (Bleicher et al., 2000).
Synthesis of Fluorescent Labeling Reagents
- Application : Compounds like 3-(7-Methoxycoumarin-3-carbonyl)- and 3-(7-dimethylaminocoumarin-3-carbonyl)-2-oxazolones, synthesized as fluorescent labeling reagents, enable sensitive detection in high-performance liquid chromatography (HPLC) (Takadate et al., 1989).
Synthesis of Biodegradable Polyesteramides
- Application : Morpholine-2,5-dione derivatives are utilized in the synthesis of polyesteramides with pendant functional groups. These materials are valuable in developing biodegradable polymers with specific functionalities (Veld et al., 1992).
Propriétés
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVIYWXADATNKP-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363605 |
Source


|
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid | |
CAS RN |
281655-37-6 |
Source


|
| Record name | (3S)-4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

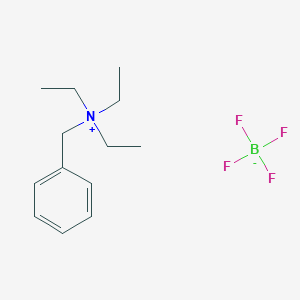
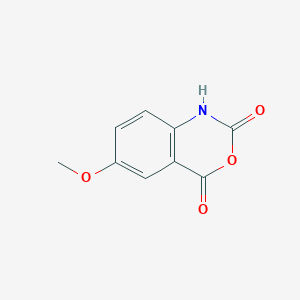
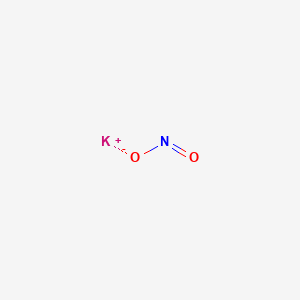

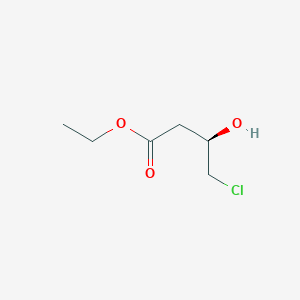
![[(1R,2S)-1-hydroxy-3-phenyl-1-tert-butoxycarbonyl-propan-2-yl]azanium](/img/structure/B51118.png)
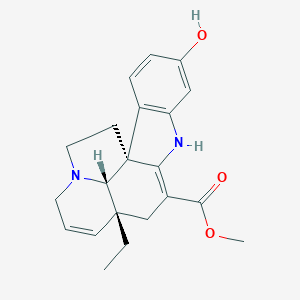

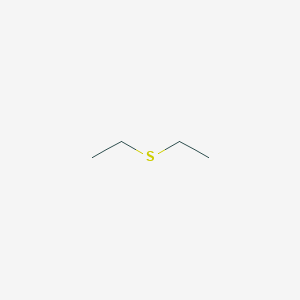

![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
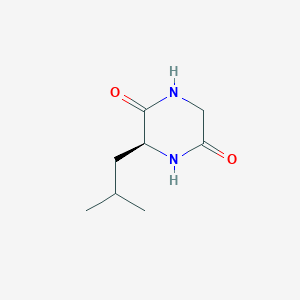
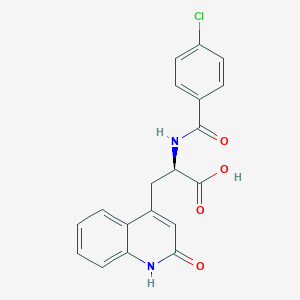
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)